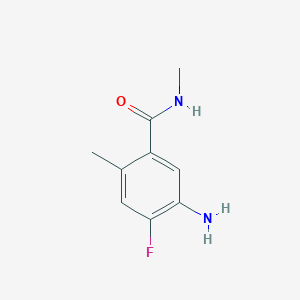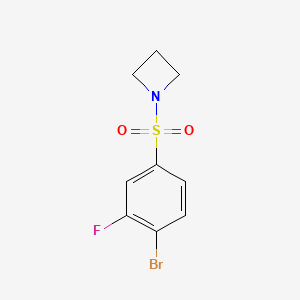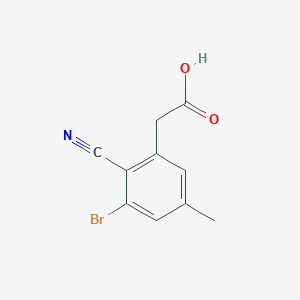
3-Bromo-2-cyano-5-methylphenylacetic acid
Vue d'ensemble
Description
3-Bromo-2-cyano-5-methylphenylacetic acid (BCMPA) is a unique and versatile compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. BCMPA has proven to be a valuable tool in the synthesis of various compounds, and its ability to act as a catalyst in chemical reactions has made it a popular choice for researchers. Additionally, BCMPA has been widely studied for its potential use in the treatment of various diseases, as well as for its biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 3-Bromo-2-cyano-5-methylphenylacetic acid is not fully understood, but it is believed to act as an inhibitor of several enzymes involved in the metabolism of drugs and other compounds. 3-Bromo-2-cyano-5-methylphenylacetic acid is also believed to act as an antioxidant, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
3-Bromo-2-cyano-5-methylphenylacetic acid has been studied for its biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that 3-Bromo-2-cyano-5-methylphenylacetic acid can inhibit the activity of several enzymes, including cytochrome P450 and monoamine oxidase. Additionally, 3-Bromo-2-cyano-5-methylphenylacetic acid has been shown to possess anti-inflammatory and anti-angiogenic properties, as well as to inhibit the growth of cancer cells in vitro. In vivo studies have demonstrated that 3-Bromo-2-cyano-5-methylphenylacetic acid can reduce inflammation and oxidative stress, as well as to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Bromo-2-cyano-5-methylphenylacetic acid in laboratory experiments offers several advantages, including its low cost and its ability to act as a catalyst in chemical reactions. Additionally, 3-Bromo-2-cyano-5-methylphenylacetic acid is relatively stable, making it an ideal choice for long-term experiments. However, 3-Bromo-2-cyano-5-methylphenylacetic acid can also be toxic in high concentrations, and it is important to take precautions when handling the compound.
Orientations Futures
The potential applications of 3-Bromo-2-cyano-5-methylphenylacetic acid are numerous, and future research will likely focus on its use in the treatment of various diseases, as well as its potential as an antioxidant and anti-inflammatory agent. Additionally, further research may investigate the mechanism of action of 3-Bromo-2-cyano-5-methylphenylacetic acid, as well as its potential use as a fluorescent probe for studying biological systems. Finally, 3-Bromo-2-cyano-5-methylphenylacetic acid may be used to synthesize other compounds, such as drugs and other small molecules, and further research may focus on this area.
Applications De Recherche Scientifique
3-Bromo-2-cyano-5-methylphenylacetic acid has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of enzyme inhibition, and the study of drug metabolism. 3-Bromo-2-cyano-5-methylphenylacetic acid has also been used as a catalyst in chemical reactions, as well as a fluorescent probe for studying biological systems. Additionally, 3-Bromo-2-cyano-5-methylphenylacetic acid has been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease.
Propriétés
IUPAC Name |
2-(3-bromo-2-cyano-5-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-2-7(4-10(13)14)8(5-12)9(11)3-6/h2-3H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQJCOMSFDMELH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C#N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-cyano-5-methylphenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



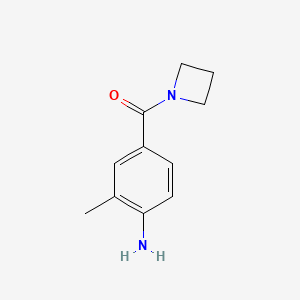

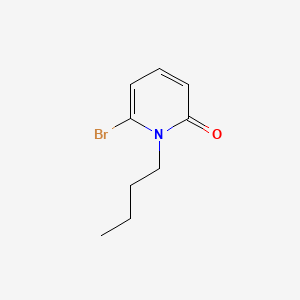
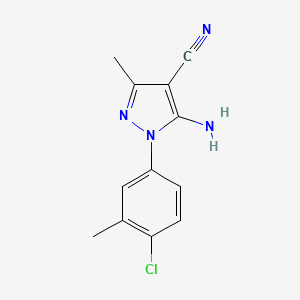

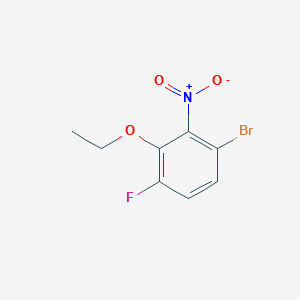



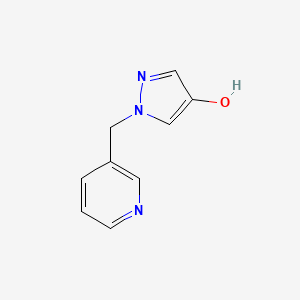
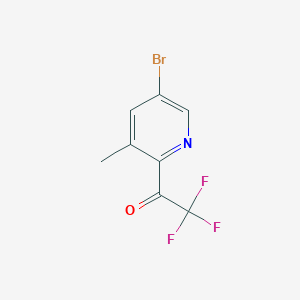
![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol](/img/structure/B1415487.png)
